molecular formula C21H29NO3 B1255730 Isopiperolein B

Isopiperolein B

Cat. No.: B1255730
M. Wt: 343.5 g/mol
InChI Key: HRMXETZEKQCWBC-UXBLZVDNSA-N
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Description

Isopiperolein B is a bioactive amide alkaloid isolated from Piper nigrum (black pepper), a plant widely studied for its medicinal properties . Structurally, it belongs to the piperamide family, characterized by a styryl-adjacent benzodioxole group and a pyrrolidine or piperidine ring linked via an aliphatic chain . Initial studies attributed antibacterial and cytotoxic activities to this compound, particularly against cervical carcinoma (HeLa) cells . However, synthetic efforts revealed discrepancies in its reported structure, prompting re-evaluation of its biological profile .

Properties

Molecular Formula

C21H29NO3

Molecular Weight

343.5 g/mol

IUPAC Name

(E)-10-(1,3-benzodioxol-5-yl)-1-pyrrolidin-1-yldec-9-en-1-one

InChI

InChI=1S/C21H29NO3/c23-21(22-14-8-9-15-22)11-7-5-3-1-2-4-6-10-18-12-13-19-20(16-18)25-17-24-19/h6,10,12-13,16H,1-5,7-9,11,14-15,17H2/b10-6+

InChI Key

HRMXETZEKQCWBC-UXBLZVDNSA-N

Isomeric SMILES

C1CCN(C1)C(=O)CCCCCCC/C=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CCN(C1)C(=O)CCCCCCCC=CC2=CC3=C(C=C2)OCO3

Synonyms

1-((9E)-10-(3,4-methylenedioxyphenyl)-9-decenoyl)pyrrolidine

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Analogues

Compound Heterocyclic Ring Aliphatic Chain Length Double Bond Position Key Functional Groups
This compound Pyrrolidine* C10 None Benzodioxole, styryl group
Piperolein B Piperidine C10 None Benzodioxole, styryl group
Piperamide C9:1(8E) Piperidine C9 8E Benzodioxole, styryl group

*Synthetic data suggest possible misassignment .

Cytotoxic Activity Against Cancer Cell Lines

Studies on colorectal (HCT116) and bladder (EJ) carcinoma cells revealed significant differences in cytotoxicity (Table 2):

  • This compound (Compound 3) : Exhibited the highest cytotoxicity, causing 100% cell death at 100 μM in both cell lines, independent of initial seeding density .
  • Piperolein B (Compound 1): Showed cell-type specificity: 100% death in HCT116 at 100 μM but only 40% in EJ cells under normal density conditions .
  • Piperamide C9:1(8E) (Compound 2) : Least potent, requiring >30 μM for detectable effects .

Table 2: Cytotoxicity Profiles (48-hour exposure)

Compound HCT116 (IC₅₀) EJ (IC₅₀) Complete Cell Death Concentration Cell Density Dependency
This compound 10 μM 10 μM 100 μM None
Piperolein B 30 μM >100 μM 100 μM (HCT116 only) Yes (Normal density)
Piperamide C9:1(8E) >100 μM >100 μM Not achieved Minimal

Key Observations :

  • Initial cell density critically influenced results; low-density cultures masked cell-type specificity .
  • Sub-lethal doses induced paradoxical cell proliferation (e.g., >100% viability at 1–10 μM) .

Structure-Activity Relationship (SAR)

  • Alkyl Chain Length : Longer chains (C10 in this compound) correlate with enhanced cytotoxicity, likely due to improved membrane interaction .
  • Heterocyclic Ring : Piperidine rings (Piperolein B) may enhance stability compared to pyrrolidine, though synthetic this compound’s misassignment complicates conclusions .
  • Double Bonds : The absence of an 8E double bond (as in Piperamide C9:1(8E)) reduces potency, suggesting conformational rigidity is detrimental .

Q & A

Q. What key analytical techniques are recommended for characterizing Isopiperolein B, and how should discrepancies in spectral data be addressed?

  • Methodological Answer : Utilize 1H^1 \text{H}- and 13C^{13} \text{C}-NMR spectroscopy to compare observed chemical shifts with literature values. For example, discrepancies in peak splitting or integration (e.g., 1H ranges of 1.29–1.50 vs. literature values of 1.35–1.50) may arise from structural analogs or impurities. Confirm purity via HPLC or elemental analysis and validate assignments using 2D NMR techniques (e.g., COSY, HSQC) .

Q. What experimental protocols ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Document reaction conditions (solvent, temperature, catalyst), stoichiometry, and purification steps in detail. Include representative spectra for at least five compounds in the main manuscript, with additional data in supplementary materials. Cross-reference synthetic routes with established literature for known intermediates and provide full characterization (e.g., melting points, optical rotation) for novel compounds .

Q. How should researchers formulate a focused research question when exploring this compound’s pharmacological potential?

  • Methodological Answer : Apply the PICO framework:
  • Population (e.g., specific cell lines or enzyme targets).
  • Intervention (e.g., dose-dependent cytotoxicity assays).
  • Comparison (e.g., untreated controls or structural analogs like Piperolein B).
  • Outcome (e.g., IC50_{50} values or apoptosis markers). Ensure feasibility and novelty using the FINER criteria .

Q. What are the best practices for documenting experimental procedures to facilitate replication?

  • Methodological Answer : Provide step-by-step protocols in the main text or supplementary materials, including hazard notes for reactive intermediates. Use standardized abbreviations for reagents (e.g., DMSO, THF) and reference synthetic procedures from authoritative databases (e.g., Reaxys or SciFinder) .

Advanced Research Questions

Q. How can researchers design studies to investigate this compound’s bioactivity while controlling for false discovery rates in high-throughput screening?

  • Methodological Answer : Apply the Benjamini-Hochberg procedure to adjust p-values in multi-parametric assays (e.g., cytotoxicity, kinase inhibition). Prioritize hypotheses with adjusted p-values <0.05 and validate hits using orthogonal assays (e.g., SPR binding kinetics or transcriptomic profiling) .

Q. What strategies resolve contradictions between theoretical predictions and experimental data on this compound’s reactivity?

  • Methodological Answer : Combine computational chemistry (e.g., DFT calculations for reaction pathways) with empirical validation. Replicate experiments under varying conditions (e.g., solvent polarity, temperature) and analyze byproducts via LC-MS to identify competing mechanisms .

Q. How can conflicting cytotoxicity data for this compound be systematically analyzed?

  • Methodological Answer : Conduct meta-analyses of dose-response curves across cell lines (e.g., cancer vs. normal cells). Evaluate confounding factors such as assay sensitivity (e.g., MTT vs. Annexin V staining) and compound stability in culture media .

Q. What approaches optimize this compound’s yield and purity in complex reaction mixtures?

  • Methodological Answer : Employ gradient elution in flash chromatography to separate structurally similar byproducts. Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy to identify optimal quenching points .

Q. How should limitations of in vitro models for studying this compound’s mechanisms be critically assessed?

  • Methodological Answer : Validate findings using multiple models (e.g., 2D vs. 3D cell cultures, primary cells vs. immortalized lines). Address batch variability by including biological replicates and reporting effect sizes with confidence intervals .

Q. What methodologies identify knowledge gaps in this compound research to propose future studies?

  • Methodological Answer : Perform systematic literature reviews using Boolean search strategies (e.g., "this compound" AND ("synthesis" OR "bioactivity")) across databases like PubMed and Web of Science. Highlight unresolved questions, such as its in vivo pharmacokinetics or structure-activity relationships compared to Piperolein B .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Isopiperolein B
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